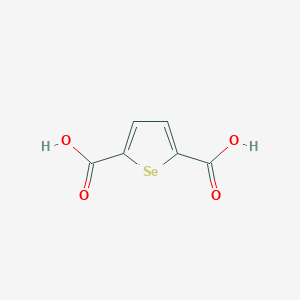

Selenophene-2,5-dicarboxylic acid

Description

Structure

2D Structure

Properties

Molecular Formula |

C6H4O4Se |

|---|---|

Molecular Weight |

219.06 g/mol |

IUPAC Name |

selenophene-2,5-dicarboxylic acid |

InChI |

InChI=1S/C6H4O4Se/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8)(H,9,10) |

InChI Key |

NPSCRHHIGTZNJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C([Se]C(=C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Selenophene 2,5 Dicarboxylic Acid and Analogous Structures

Cyclization Reactions for Selenophene (B38918) Ring Formation

The construction of the selenophene core is the foundational step in the synthesis of selenophene-2,5-dicarboxylic acid. Various cyclization strategies have been developed to achieve this, ranging from classical condensation reactions to modern metal-catalyzed processes.

Hinsberg Synthesis Adaptations for this compound Precursors

The Hinsberg synthesis, a classical method for preparing thiophenes from a 1,2-dicarbonyl compound and a thiodiacetate ester, offers a conceptual framework for the synthesis of this compound precursors. youtube.comyoutube.comyoutube.comyoutube.com While direct applications of this method for the target molecule are not extensively documented, the principles can be adapted. The reaction would theoretically involve the condensation of a 1,2-dicarbonyl compound with a selenodiacetate ester in the presence of a strong base. youtube.com The resulting 3,4-disubstituted selenophene-2,5-dicarboxylate could then be further processed.

The mechanism, analogous to the thiophene (B33073) synthesis, would proceed through the formation of a carbanion from the selenodiacetate ester, which then attacks one of the carbonyl groups of the 1,2-dicarbonyl compound. youtube.com Subsequent intramolecular condensation and dehydration would lead to the formation of the selenophene ring. The choice of the 1,2-dicarbonyl precursor would determine the substitution pattern at the 3- and 4-positions of the resulting selenophene. For the synthesis of the parent this compound, glyoxal (B1671930) would be the required starting material, although its reactivity and stability present challenges.

Copper-Catalyzed Regioselective [2+2+1] Cyclization Approaches

A more modern and efficient approach to 2,5-disubstituted selenophenes involves a copper-catalyzed regioselective [2+2+1] cyclization of terminal alkynes and elemental selenium. documentsdelivered.comrsc.orgbohrium.comresearchgate.net This method is characterized by its high atom economy, excellent regioselectivity, and the use of a stable and less toxic selenium source. rsc.orgresearchgate.net The reaction proceeds via a proposed mechanism involving the Glaser coupling of two alkyne molecules, followed by the insertion of a selenium species and subsequent cyclization to yield the 2,5-disubstituted selenophene. rsc.org

This methodology allows for the synthesis of a wide range of 2,5-diaryl- and 2,5-dialkylselenophenes, which are valuable precursors for this compound. The functional group tolerance of this reaction is a significant advantage, allowing for the use of various substituted alkynes.

Table 1: Copper-Catalyzed [2+2+1] Cyclization of Terminal Alkynes and Selenium

| Alkyne Substrate | Catalyst/Base | Solvent | Yield of 2,5-Disubstituted Selenophene |

| Phenylacetylene | CuTC/DBU | MeCN | High |

| 4-Methoxyphenylacetylene | CuTC/DBU | MeCN | High |

| 4-Chlorophenylacetylene | CuTC/DBU | MeCN | Moderate to High |

| 1-Hexyne | CuTC/DBU | MeCN | Moderate |

Data compiled from various sources detailing copper-catalyzed selenophene synthesis.

Functionalization Strategies for Carboxylic Acid Introduction

Once the selenophene ring is formed, the introduction of carboxylic acid groups at the 2- and 5-positions is the next critical step. This can be achieved through direct carboxylation of the selenophene core or by the oxidation of pre-installed functional groups.

Carbon Dioxide Fixation Methods for Selenophene Carboxylic Acids

A direct and elegant method for the synthesis of this compound involves the di-lithiation of selenophene followed by carboxylation with carbon dioxide (CO2). This approach allows for the direct introduction of the carboxylic acid functionalities in a single step. The reaction proceeds by treating selenophene with a strong lithium base, such as n-butyllithium, to generate the 2,5-dilithioselenophene intermediate. This highly reactive species is then quenched with solid carbon dioxide (dry ice) to afford the dilithium (B8592608) salt of this compound, which upon acidic workup yields the final product.

The direct carboxylation of C-H bonds with CO2 is an area of growing interest in green chemistry. mdpi.comnih.govnih.govchemrxiv.orgresearchgate.netrsc.org While transition-metal-catalyzed C-H carboxylation of arenes has been developed, the di-lithiation route remains a powerful tool for specific substrates like selenophene. nih.govnih.gov

Oxidation-Based Pathways to Dicarboxylic Acids

An alternative strategy for introducing the carboxylic acid groups is through the oxidation of 2,5-disubstituted selenophenes, where the substituents are amenable to oxidation. For instance, 2,5-dialkylselenophenes or 2,5-diformylselenophene can serve as precursors.

The oxidation of alkyl side chains on aromatic rings to carboxylic acids is a well-established transformation, often employing strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. libretexts.orgyoutube.com This can be applied to 2,5-dialkylselenophenes, where the alkyl groups are oxidized to carboxylic acids. The reaction conditions, such as temperature and concentration of the oxidizing agent, need to be carefully controlled to achieve the desired product without significant degradation of the selenophene ring. libretexts.orgresearchgate.net

Another viable precursor is 2,5-diformylselenophene. The aldehyde groups can be readily oxidized to carboxylic acids using a variety of oxidizing agents under milder conditions than those required for alkyl group oxidation. The synthesis of 2,5-diformylfuran and its subsequent oxidation to furan-2,5-dicarboxylic acid serves as a close analogy for this approach. researchgate.netjku.at

Table 2: Oxidation of Precursors to Dicarboxylic Acids

| Precursor | Oxidizing Agent | Typical Product |

| 2,5-Dimethylselenophene | KMnO4 | This compound |

| 2,5-Diformylselenophene | Various (e.g., Ag2O) | This compound |

| Toluene (analogy) | KMnO4 | Benzoic acid |

This table is illustrative of potential oxidation pathways based on established chemical principles.

Direct Arylation and Cross-Coupling Methods for Substituted Selenophenes

For the synthesis of more complex, substituted this compound analogs, direct arylation and cross-coupling reactions are indispensable tools. These methods allow for the introduction of aryl or other functional groups onto the selenophene core.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are widely used to form carbon-carbon bonds. nih.govnih.govyoutube.comyoutube.comyoutube.com For instance, 2,5-dihaloselenophenes can be coupled with arylboronic acids (Suzuki coupling) or arylstannanes (Stille coupling) to introduce aryl groups at the 2- and 5-positions. These 2,5-diarylselenophenes can then be functionalized further or used as is in various applications. The reaction conditions are generally mild and tolerate a wide range of functional groups.

Direct C-H arylation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions. This approach avoids the need for pre-functionalization of the selenophene ring with a halogen or organometallic group. Palladium catalysis is also prominent in these transformations, enabling the direct coupling of selenophenes with aryl halides.

Table 3: Palladium-Catalyzed Cross-Coupling for Substituted Selenophenes

| Selenophene Substrate | Coupling Partner | Catalyst | Reaction Type |

| 2,5-Dibromoselenophene | Arylboronic acid | Pd(PPh3)4 | Suzuki Coupling |

| 2,5-Diiodoselenophene | Arylstannane | Pd(PPh3)4 | Stille Coupling |

| Selenophene | Aryl bromide | Pd(OAc)2 | Direct C-H Arylation |

This table summarizes common palladium-catalyzed cross-coupling reactions for the functionalization of selenophenes.

Multi-Step Synthesis Pathways for Complex this compound Derivatives

The journey from the relatively simple this compound to intricate, functional molecules necessitates a series of carefully planned synthetic steps. These pathways often commence with the activation of the carboxylic acid groups, followed by the introduction of various functionalities and subsequent coupling or cyclization reactions to build up molecular complexity.

A representative multi-step synthesis begins with the conversion of this compound to a more reactive derivative, such as selenophene-2,5-dicarbonyl dichloride. This transformation is typically achieved by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting diacid chloride is a versatile intermediate that can readily undergo nucleophilic acyl substitution with a variety of nucleophiles.

For instance, reaction with an appropriate amine can yield the corresponding diamide. This amide formation is a crucial step for introducing new side chains or for creating precursors for further transformations. These amides can then be subjected to reduction or other modifications.

Another common strategy involves the esterification of this compound. The resulting diester can be a key monomer in polymerization reactions or can be further functionalized. For example, the ester groups can be reduced to alcohols, which can then be converted to leaving groups for subsequent substitution reactions.

A more advanced approach involves the use of these activated derivatives in cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce aromatic or heteroaromatic units. This strategy is instrumental in the synthesis of conjugated polymers and oligomers where the selenophene ring is a core component of the π-conjugated system. These materials are of significant interest for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov

The following table outlines a representative multi-step synthesis of a complex selenophene derivative, showcasing the sequential transformations and the types of compounds that can be accessed.

Interactive Data Table: Multi-Step Synthesis of a Complex this compound Derivative

| Step | Starting Material | Reagents and Conditions | Product | Product Structure | Yield (%) |

| 1 | This compound | Thionyl chloride (SOCl₂), reflux | Selenophene-2,5-dicarbonyl dichloride |  | High |

| 2 | Selenophene-2,5-dicarbonyl dichloride | 2-ethylhexylamine, triethylamine, THF, 0 °C to rt | N2,N5-bis(2-ethylhexyl)selenophene-2,5-dicarboxamide | selenophene-2,5-dicarboxamide) | Good |

| 3 | This compound | Methanol, H₂SO₄ (cat.), reflux | Dimethyl selenophene-2,5-dicarboxylate |  | High |

| 4 | Dimethyl selenophene-2,5-dicarboxylate | 2-(tributylstannyl)thiophene, Pd(PPh₃)₄, toluene, reflux | Poly(selenophene-2,5-diyl-alt-thiophene-2,5-diyl) | ) | Moderate |

Note: The yields are generalized as "High," "Good," or "Moderate" as specific literature values can vary based on the exact reaction conditions and scale.

These multi-step pathways underscore the versatility of this compound as a building block for creating a diverse array of complex functional materials. The ability to introduce various substituents and to extend the conjugation through polymerization opens up a vast chemical space for the design of novel organic electronic materials with tailored properties.

Coordination Chemistry and Metal Organic Framework Mof Design Utilizing Selenophene 2,5 Dicarboxylate

Selenophene-2,5-dicarboxylate as a Ditopic Bridging Ligand (sedc²⁻)

Selenophene-2,5-dicarboxylate (sedc²⁻) is a heterocyclic organic linker that is structurally analogous to the more commonly studied furan-2,5-dicarboxylate (B1257723) (fdc²⁻) and thiophene-2,5-dicarboxylate (tdc²⁻). nih.gov As a ditopic, or two-connecting, bridging ligand, it possesses two carboxylate groups positioned at the 2 and 5 positions of the selenophene (B38918) ring, enabling it to coordinate to two separate metal centers or clusters. This connectivity is fundamental to the formation of extended one-, two-, or three-dimensional coordination polymers.

The incorporation of a selenium atom into the five-membered aromatic ring introduces unique electronic and steric properties compared to its furan (B31954) and thiophene (B33073) counterparts. Selenium is larger and more polarizable than oxygen (in furan) and sulfur (in thiophene). nih.gov These characteristics are expected to influence the resulting MOF's properties, including pore size, shape, and host-guest interactions. The geometry of the sedc²⁻ ligand, particularly the angle between the two carboxylate groups, plays a crucial role in determining the topology of the final framework structure. While it has been largely overlooked in MOF chemistry, recent studies are beginning to explore its potential in creating novel functional materials. nih.gov

Solvothermal Synthesis and Crystallization of Selenophene-based MOFs

Solvothermal synthesis is a widely employed method for the crystallization of MOFs, including those based on selenophene-2,5-dicarboxylate. researchgate.netnih.gov This technique involves heating a mixture of the metal salt and the organic linker in a sealed vessel containing a solvent or a mixture of solvents at temperatures above their boiling points. The elevated temperature and pressure facilitate the dissolution of the reactants and promote the nucleation and growth of high-quality single crystals.

For instance, the synthesis of a zinc-based MOF, [Zn₂(sedc)₂(dabco)] (where dabco = 1,4-diazabicyclo[2.2.2]octane), was achieved by heating a mixture of zinc nitrate (B79036) hexahydrate, selenophene-2,5-dicarboxylic acid, and dabco in N,N-dimethylformamide (DMF) at 120°C for 24 hours. nih.gov The choice of solvent, temperature, reaction time, and the presence of modulators can significantly influence the size, morphology, and even the crystalline phase of the resulting MOF. researchgate.net While specific conditions are tailored for each system, the general principles of solvothermal synthesis provide a versatile platform for exploring new selenophene-based MOF architectures.

Structural Elucidation and Topology of Coordination Polymers

In the case of [Zn₂(sedc)₂(dabco)], structural analysis revealed that the framework is built from {Zn₂(OOCR)₄N₂} paddlewheel secondary building units (SBUs). nih.gov In these SBUs, two zinc atoms are bridged by four carboxylate groups from four different sedc²⁻ linkers. The axial positions of the zinc atoms are occupied by the nitrogen atoms of the dabco pillar ligands. These paddlewheel SBUs act as 6-connected nodes, which are linked by the sedc²⁻ and dabco ligands to form a three-dimensional framework with a primitive cubic (pcu) topology. nih.gov This topology is isoreticular (having the same underlying topology) to the well-known MOF-5 and other frameworks in the DMOF series. The ability to form isoreticular structures is a key advantage in MOF chemistry, as it allows for systematic studies of how linker modification affects material properties.

Rational Design of Porous Architectures and Host-Guest Interactions

A primary goal in MOF research is the rational design of porous materials with specific properties for targeted applications. This involves the careful selection of molecular building blocks to control the size, shape, and chemical functionality of the pores. The incorporation of sedc²⁻ as a linker offers a new avenue for tuning the porous architecture and the nature of host-guest interactions within the framework.

The larger and more polarizable selenium atom in the sedc²⁻ linker, compared to sulfur in tdc²⁻ and oxygen in fdc²⁻, is expected to enhance van der Waals interactions with guest molecules. nih.gov This can lead to improved adsorption capacities and selectivities for certain gases. For example, the selenophene-containing MOF, [Zn₂(sedc)₂(dabco)], exhibits a higher affinity for carbon dioxide compared to its isoreticular thiophene and benzene (B151609) analogues. nih.gov This is attributed to the increased polarizability of the framework, which leads to stronger interactions with the quadrupolar CO₂ molecule. The study of host-guest interactions in these materials is crucial for applications in gas storage, separation, and sensing. The ability to systematically modify the linker allows for the fine-tuning of these interactions to achieve desired performance. nih.govrsc.orgrsc.orgfrontiersin.org

Comparative Analysis of Selenophene-Incorporated Frameworks with Furan- and Thiophene-Dicarboxylate Analogues

To understand the unique contributions of the selenophene moiety, it is essential to compare the properties of sedc²⁻-based MOFs with their furan- and thiophene-containing counterparts. Isoreticular frameworks, which share the same topology but differ in the linker, provide an ideal platform for such comparisons.

A systematic study of the isoreticular series [Zn₂(L)₂(dabco)] (where L = furan-2,5-dicarboxylate (fdc²⁻), thiophene-2,5-dicarboxylate (tdc²⁻), and selenophene-2,5-dicarboxylate (sedc²⁻)) has provided valuable insights into the effect of the heteroatom on gas adsorption properties. The table below summarizes the CO₂ uptake for these materials.

| Framework | Linker | CO₂ Uptake at 273 K and 1 bar (cm³/g) | CO₂ Uptake at 298 K and 1 bar (cm³/g) |

|---|---|---|---|

| [Zn₂(fdc)₂(dabco)] | Furan-2,5-dicarboxylate | 78.3 | 40.5 |

| [Zn₂(tdc)₂(dabco)] | Thiophene-2,5-dicarboxylate | 96.1 | 51.3 |

| [Zn₂(sedc)₂(dabco)] | Selenophene-2,5-dicarboxylate | 101.2 | 54.7 |

The data clearly shows a trend of increasing CO₂ uptake with the increasing polarizability of the heteroatom (O < S < Se). nih.gov The selenophene-containing MOF exhibits the highest CO₂ adsorption capacity in this series. This enhancement is attributed to the stronger van der Waals interactions between the more polarizable selenophene ring and the CO₂ molecules. This comparative analysis underscores the potential of using heavier chalcogens in the linker to design MOFs with enhanced performance for specific gas separation applications.

Luminescence and Optical Response of Selenophene-Dicarboxylate MOF Systems

The luminescent properties of MOFs are of great interest for applications in sensing, imaging, and lighting. researchgate.netrsc.org The luminescence can originate from the organic linker, the metal center, or from host-guest interactions. While there is a growing body of research on the luminescence of MOFs containing furan and thiophene dicarboxylates, studies on selenophene-dicarboxylate MOFs are still emerging.

In general, the incorporation of heterocyclic linkers can lead to interesting photophysical properties. For example, lanthanide MOFs constructed from thiophene-2,5-dicarboxylate have been shown to exhibit characteristic luminescence. researchgate.netrsc.org The electron-rich nature of the thiophene ring can act as an "antenna" to absorb energy and transfer it to the lanthanide metal center, which then emits light. Given the electronic similarities between thiophene and selenophene, it is plausible that selenophene-dicarboxylate linkers could also serve as effective sensitizers for lanthanide luminescence.

The potential for luminescence in selenophene-dicarboxylate MOFs is an exciting area for future research. The larger spin-orbit coupling constant of selenium compared to sulfur could potentially influence the intersystem crossing rates within the linker, leading to unique photoluminescent behaviors, including phosphorescence. The development of luminescent MOFs based on selenophene-2,5-dicarboxylate could open up new possibilities for the design of advanced optical materials.

Development of Organic Electronic and Optoelectronic Materials Incorporating Selenophene 2,5 Dicarboxylic Acid

Incorporation into Conjugated Polymer Systems for Semiconductor Applications

The integration of selenophene-2,5-dicarboxylic acid and its derivatives into conjugated polymer systems is a key strategy for developing high-performance organic semiconductors. kaust.edu.sa The inherent properties of selenophene (B38918), such as its lower aromaticity and more quinoidal character compared to thiophene (B33073), make it a better electron donor in donor-acceptor conjugated systems. researchgate.net This characteristic is crucial for tuning the electronic properties of the resulting polymers.

Design Principles for High-Performance Organic Semiconductors

The design of high-performance organic semiconductors hinges on the precise control of molecular structure to dictate the final material properties. nih.gov Key design principles include:

Frontier Molecular Orbital (FMO) Engineering: Judicious molecular design allows for the control of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov Incorporating electron-withdrawing groups can lower the LUMO energy, a strategy known to be effective in enhancing the performance of n-type semiconductors. researchgate.netnih.gov Conversely, the use of electron-rich units like selenophene can raise the HOMO level. The resulting smaller bandgap often leads to a bathochromic shift in absorption spectra. researchgate.net

Molecular Geometry and Packing: The planarity of the polymer backbone and the intermolecular packing in the solid state are critical for efficient charge transport. The introduction of selenophene can influence these aspects, sometimes leading to increased crystallinity and more ordered lamellar chain packing, which can enhance charge carrier mobility. researchgate.net Side-chain engineering, including the length and branching of alkyl chains, also plays a significant role in determining the morphology and electrical performance of the polymers. acs.org

Donor-Acceptor (D-A) Architecture: The use of a D-A strategy is a prevalent approach in designing low bandgap polymers. rsc.org In this design, electron-donating and electron-accepting moieties are alternated along the polymer chain. This intramolecular charge transfer between the donor and acceptor units can significantly reduce the bandgap and enhance the polymer's ability to absorb light in the visible and near-infrared regions. youtube.com Selenophene derivatives are often employed as the donor component in these systems. kaust.edu.sa

Polymerization Methodologies for Selenophene Monomers

Several polymerization techniques are employed to synthesize selenophene-containing polymers. The choice of method depends on the desired polymer structure and properties.

Stille Coupling: This palladium-catalyzed cross-coupling reaction is a versatile and widely used method for synthesizing conjugated polymers. rsc.org It involves the reaction of an organostannane with an organohalide. This method has been successfully used to create various donor-acceptor copolymers incorporating selenophene units. researchgate.net

Suzuki Polycondensation: Another powerful palladium-catalyzed cross-coupling reaction, Suzuki polycondensation, is also utilized for the synthesis of selenophene-based polymers. This method involves the coupling of a boronic acid or ester with an organohalide. researchgate.net

Electropolymerization: This technique involves the electrochemical oxidation of monomers to form a polymer film directly on an electrode surface. It has been used to prepare polyselenophenes, although early studies reported poorly performing materials. kaust.edu.sa However, systematic preparation of selenophene-fused polyselenophenes has been achieved through this method. researchgate.net

Applications in Organic Photovoltaics (OPVs) and Field-Effect Transistors (OFETs)

The unique properties of this compound and its derivatives make them highly suitable for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

The incorporation of selenophene units into organic chromophores has been shown to enhance photovoltaic properties. Theoretical studies suggest that replacing thiophene with selenophene can lead to improved charge transfer efficiency and energy level alignment. researchgate.net The strategic placement of selenophene rings in donor-acceptor structures can lower the LUMO level without significantly altering the HOMO level, which can effectively improve the open-circuit voltage (Voc) and short-circuit current density (Jsc) in polymer organic solar cells. nih.gov

In the realm of OFETs, selenophene-containing polymers have demonstrated excellent performance. The substitution of sulfur with selenium in the polymer backbone can lead to higher charge carrier mobilities. kaust.edu.sa For instance, copolymers of selenophene and diketopyrrolopyrrole (DPP) have exhibited ambipolar charge transport with high and balanced electron and hole mobilities. researchgate.netresearchgate.net The enhanced performance is often attributed to the increased intermolecular interactions and improved solid-state packing facilitated by the selenium atoms. researchgate.net Systematic studies on side-chain engineering of DPP-selenophene vinylene selenophene (DPP-SVS) polymers have yielded exceptionally high charge-carrier mobilities. acs.org

Role as Sensitizers or Ancillary Components in Dye-Sensitized Solar Cells (DSSCs)

This compound derivatives play a significant role in dye-sensitized solar cells (DSSCs), both as the primary sensitizer (B1316253) and as ancillary components. In DSSCs, a dye absorbs sunlight and injects an excited electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). theaic.orgscielo.br

Structure-Property Relationship Investigations in Selenophene-Based Optoelectronic Systems

Understanding the relationship between the molecular structure and the resulting optoelectronic properties is paramount for the rational design of new and improved materials. In selenophene-based systems, several key structure-property relationships have been established:

Chemical Transformations and Derivatization Strategies for Advanced Selenophene Architectures

The unique electronic properties and structural rigidity of the selenophene (B38918) ring make selenophene-2,5-dicarboxylic acid a valuable building block for the synthesis of advanced molecular architectures. Its chemical versatility stems from the reactivity of both the selenophene core and its two carboxylic acid functional groups. Strategic manipulation of these reactive sites allows for the construction of a wide array of complex derivatives, including polymers, fused heterocyclic systems, and diverse chemical scaffolds for applications in materials science and medicinal chemistry.

Future Research Directions and Interdisciplinary Prospects in Selenophene 2,5 Dicarboxylic Acid Chemistry

Advancements in Sustainable Synthesis and Green Chemistry for Selenophene (B38918) Production

The advancement of organic chemistry is increasingly linked to the principles of green chemistry, which prioritize the use of environmentally benign solvents, reagents, and energy-efficient processes. The synthesis of selenophene derivatives, including selenophene-2,5-dicarboxylic acid, is an area ripe for the application of these principles to mitigate the environmental impact associated with traditional organic synthesis.

Future research will likely focus on developing more sustainable synthetic routes that are both high-yielding and atom-economical. A notable advancement in this area is the copper-catalyzed [2+2+1] cyclization of terminal alkynes with elemental selenium. smolecule.comrsc.org This method is advantageous as it utilizes stable and less toxic elemental selenium as the selenium source and demonstrates high regioselectivity and functional group tolerance. smolecule.comrsc.org Such approaches minimize waste by incorporating the majority of the starting materials into the final product.

Further exploration into green solvents, such as water or bio-derived alcohols, and the use of microwave irradiation to reduce reaction times and energy consumption are promising avenues. nih.gov For instance, eco-friendly aqueous approaches have been successfully employed for the synthesis of other heterocyclic compounds, showcasing the potential for similar methods to be adapted for this compound production. nih.gov The development of catalytic systems that can operate under milder conditions and be recycled and reused will also be a key focus, reducing both cost and environmental footprint.

Exploration of Novel Coordination Architectures for Catalysis, Sensing, and Separation Technologies

This compound is an excellent candidate for constructing sophisticated coordination polymers and metal-organic frameworks (MOFs). The dicarboxylate functionality allows it to act as a linker, bridging metal centers to form one-, two-, or three-dimensional networks. rsc.org The presence of the selenium heteroatom introduces unique electronic properties and polarizability compared to its sulfur and oxygen analogues (thiophene-2,5-dicarboxylic acid and furan-2,5-dicarboxylic acid). nih.gov

A significant area of future research lies in the synthesis of novel MOFs using selenophene-2,5-dicarboxylate for applications in gas separation and storage. For example, a zinc-based MOF, [Zn2(sedc)2(dabco)] (where sedc2- is 2,5-selenophenedicarboxylate), has demonstrated enhanced CO2 uptake and a remarkable 50% increase in CO2/N2 selectivity compared to its thiophene-based counterpart. nih.gov This enhancement is attributed to the greater polarizability of the selenium atom, which leads to stronger van der Waals interactions with CO2 molecules. nih.gov Further research is expected to explore different metal nodes and topologies to optimize pore size and functionality for the selective capture of other important gases.

The development of this compound-based coordination polymers as sensors is another promising direction. The inherent luminescence of some MOFs can be modulated by the presence of specific analytes, forming the basis for highly sensitive and selective chemical sensors. nih.govrsc.orgbeilstein-journals.org The design of flexible and dynamic coordination architectures could lead to materials that respond to external stimuli, such as the presence of metal cations, anions, or small organic molecules, making them suitable for environmental monitoring and biomedical diagnostics. rsc.org

Rational Design of Next-Generation Organic Electronic and Optoelectronic Materials

Selenophene-containing materials are gaining significant attention for their potential in organic electronics, including organic field-effect transistors (OFETs) and organic solar cells (OSCs). semanticscholar.orgnih.gov The selenium atom, being larger and more polarizable than sulfur, facilitates stronger intermolecular interactions and can lead to a more planar molecular structure, both of which are beneficial for charge transport. researchgate.netnih.gov Selenophenes generally possess a lower aromaticity and a stronger electron-donating ability than thiophenes, which can be harnessed to tune the electronic properties of organic semiconductors. semanticscholar.org

Future research will focus on the rational design of polymers and small molecules derived from this compound for high-performance electronic devices. By modifying the core structure and peripheral functional groups, it is possible to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as the optical band gap, to optimize device performance. semanticscholar.orgscispace.com For instance, the incorporation of selenophene units into non-fullerene acceptors for OSCs has been shown to improve power conversion efficiencies. semanticscholar.org

In the realm of OFETs, selenophene-based materials have already demonstrated promising charge carrier mobilities. nih.govresearchgate.net The strategic placement of selenophene units within a polymer backbone can enhance crystallinity and promote efficient charge transport. researchgate.net Future work will likely involve the synthesis of novel copolymers incorporating this compound derivatives to explore their ambipolar charge transport properties and air stability, which are crucial for practical applications. nih.gov

Synergistic Research Across Synthetic, Computational, and Materials Science Disciplines

The complexity of designing advanced materials necessitates a multidisciplinary approach that integrates synthetic chemistry, computational modeling, and materials science. The future of this compound research will heavily rely on the synergy between these fields to accelerate the discovery and development of new materials with tailored properties.

Computational studies, particularly using density functional theory (DFT), are becoming indispensable for predicting the geometric and electronic structures of novel selenophene derivatives before their synthesis. nih.govresearchgate.net These theoretical calculations can provide valuable insights into molecular planarity, orbital energy levels, and intermolecular interactions, guiding synthetic chemists toward the most promising molecular designs for specific applications. researchgate.net For example, computational screening can identify candidate molecules with optimal electronic properties for use in organic solar cells or with specific binding affinities for targeted gas separation in MOFs. scispace.comresearchgate.net

The interplay between experimental synthesis and computational validation is a powerful paradigm. Experimental results provide benchmarks for refining computational models, while theoretical predictions can rationalize experimental observations and guide the next round of material synthesis and characterization. researchgate.net This iterative loop of design, synthesis, and analysis, underpinned by a strong collaboration between computational and experimental scientists, will be crucial for unlocking the full potential of this compound in areas ranging from sustainable technologies to advanced electronics.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for selenophene-2,5-dicarboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves carboxylation or oxidation of selenophene derivatives. For example, one-step carboxylation using CO₂ under controlled pressure and temperature (e.g., 80°C, acidic conditions) can yield dicarboxylic acids, as demonstrated in analogous furan systems . Multi-step routes from biomass-derived precursors (e.g., via catalytic oxidation) may require optimization of catalysts (e.g., metal-free systems with HI/H₂) to achieve high yields (up to 89%) while avoiding overhydrogenation of carboxylic groups . Purity is confirmed via NMR (¹H/¹³C) and elemental analysis, with recrystallization in solvents like ethanol to remove impurities .

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound and its intermediates?

- Methodological Answer :

- NMR : Use deuterated solvents (DMSO-d₆ or CDCl₃) to resolve proton environments. For example, furan-2,5-dicarboxylic acid shows distinct peaks at δ 7.25 ppm (furan protons) and δ 13.5 ppm (carboxylic protons) in ¹H NMR .

- IR : Carboxylic acid O-H stretches appear at 2500–3300 cm⁻¹, while C=O stretches are near 1700 cm⁻¹. Hydrogen bonding in crystals can shift these bands, as seen in Hirshfeld surface analysis of similar compounds .

- TGA : Thermal stability analysis (e.g., 5–10°C/min under N₂) identifies decomposition stages, critical for assessing suitability in high-temperature applications .

Q. What crystallographic strategies are employed to resolve the crystal structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using synchrotron or laboratory sources is standard. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, with hydrogen atoms placed in calculated positions (riding model) and thermal parameters refined isotropically . For coordination polymers, stoichiometric ratios (e.g., 1:1 metal:ligand) and solvothermal synthesis (e.g., 120°C in DMF) are critical for obtaining phase-pure crystals .

Advanced Research Questions

Q. How can contradictions in reported synthesis yields (e.g., 73% vs. 89%) be systematically addressed?

- Methodological Answer : Variability often arises from differences in catalysts, solvent systems, or purification methods. For example, metal-free HI/H₂ systems may outperform metal-catalyzed routes in selectivity . Reproducibility requires strict control of:

- Reaction time/temperature : Prolonged heating (>24 hrs) may degrade intermediates.

- Acid concentration : Excess HCl in workup steps can hydrolyze esters, altering yields .

- Statistical Design : Use response surface methodology (RSM) to optimize variables like CO₂ pressure or HI concentration .

Q. What computational approaches predict the reactivity of this compound in polymer or MOF formation?

- Methodological Answer : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to identify reactive sites. For example, in furan-2,5-dicarboxylic acid, carboxylate groups exhibit high electron density, favoring coordination with Zn²⁺ or Cu²⁺ in MOFs . Molecular dynamics simulations model polymer rigidity by analyzing torsion angles in semi-aromatic polyesters, correlating with experimental Tg values .

Q. How does the coordination chemistry of this compound compare to thiophene or furan analogs in MOF design?

- Methodological Answer : Selenophene’s larger atomic radius and polarizability may enhance π-π stacking and metal-ligand bond strength compared to thiophene or furan. Experimental phasing (e.g., SHELXC/D/E pipelines) can resolve heavy-atom (Se) positions in MOFs, while isosteric heat measurements quantify adsorption properties . Comparative studies using isophthalic acid (m-H₂BDC) as a control highlight the role of heteroatoms in tuning framework porosity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.